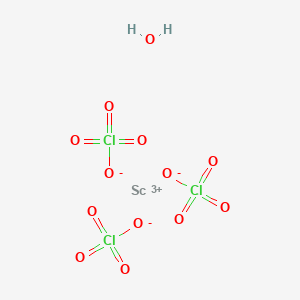

Scandium(3+);triperchlorate;hydrate

Description

Significance of Scandium(III) Chemistry in Coordination and Materials Science

The chemistry of scandium is predominantly that of its trivalent ion, Sc³⁺. wikipedia.orgdocbrown.info This is a consequence of its electron configuration ([Ar] 3d¹4s²), which readily loses three electrons to achieve a stable, noble gas configuration. wikipedia.orgnih.gov The resulting Sc³⁺ ion is characterized by a high charge density, giving it a strong affinity for ligands with oxygen and nitrogen donor atoms. numberanalytics.com

In coordination chemistry , Sc(III) typically exhibits a coordination number of 6, leading to octahedral or distorted octahedral geometries in its complexes. wikipedia.orgnumberanalytics.com Unlike the larger yttrium (Y³⁺) and lanthanum (La³⁺) ions, which commonly show coordination numbers of 8 or 9, scandium's smaller ionic radius limits the number of ligands that can bind to it. wikipedia.org The Sc³⁺ ion in aqueous solution exists as the hexaaqua complex, [Sc(H₂O)₆]³⁺. docbrown.infoacs.org Scandium complexes, such as scandium triflate, are recognized for their role as Lewis acid catalysts in organic synthesis. wikipedia.orgrsc.org The coordination chemistry of scandium is also a burgeoning field in the development of theranostic radiopharmaceuticals. escholarship.org

In materials science , scandium compounds are integral to various advanced applications. ontosight.ai Scandium oxide (Sc₂O₃), a high-melting rare earth oxide, is used in electronic components, high-temperature systems, and as a starting material for other scandium compounds. docbrown.infosigmaaldrich.commsesupplies.com The addition of scandium significantly enhances the strength and durability of aluminum alloys, making them crucial for the aerospace industry. periodic-table.comyoutube.com Other applications include high-intensity lighting (scandium iodide) and efficient energy solutions like solid oxide fuel cells. docbrown.infoyoutube.com

Overview of Hydrated Perchlorate (B79767) Salts in Chemical Research

Perchlorate salts are ionic compounds containing the perchlorate anion (ClO₄⁻), derived from perchloric acid. americanelements.comca.gov Most perchlorate salts are notably soluble in water and other polar solvents, a property that makes them useful in a variety of chemical reactions. ontosight.aioregon.gov The perchlorate ion itself is a strong oxidizing agent, though it is often kinetically inert in cold, dilute solutions. ca.govnih.gov

The presence of water molecules, forming hydrated salts, is a common feature of perchlorates and significantly influences their properties. nih.gov Research has shown that the specific cation and the degree of hydration have a considerable effect on the spectral and thermal characteristics of these salts. nih.govminsocam.org The near-infrared (NIR) spectra of hydrated perchlorates are characteristically dominated by absorption bands from the water molecules. nih.govminsocam.org

A key characteristic of many hydrated perchlorate salts is their hygroscopicity and deliquescence—the ability to absorb moisture from the atmosphere to form a liquid solution. ca.govrsc.org This property is of particular interest in environmental and planetary science, for example, in discussions about the potential for transient liquid water on Mars, where perchlorates have been detected. nih.govrsc.org In industrial applications, perchlorates are used in pyrotechnics, as rocket propellants, and in electroplating. oregon.govgregknowswater.com

Historical Context of Scandium(3+);triperchlorate;hydrate (B1144303) Investigations

The story of scandium began with a prediction. In 1869, Dmitri Mendeleev, while organizing the periodic table, identified a gap between calcium and titanium and predicted the existence of an element he termed "ekaboron". rsc.orgperiodic-table.com This prediction was fulfilled in 1879 when Lars Fredrik Nilson, a Swedish chemist, discovered the element in the minerals euxenite and gadolinite. rsc.orgperiodic-table.com He named the new element scandium, derived from the Latin word Scandia for Scandinavia. rsc.orgperiodic-table.com The isolation of metallic scandium was not achieved until 1937. periodic-table.com

Specific research into scandium perchlorate followed much later. The synthesis and structural analysis of anhydrous scandium perchlorate, Sc(ClO₄)₃, were detailed in the early 1990s. researchgate.netiaea.org These studies involved advanced synthetic methods, such as the reaction of dichlorine hexoxide (Cl₂O₆) with hydrated scandium chloride. iaea.org

Investigations into the hydrated form in aqueous solutions have provided fundamental insights into scandium's coordination. Raman spectroscopic studies confirmed that the Sc(III) ion exists stably in perchlorate solutions as a hexaaqua cation, [Sc(H₂O)₆]³⁺. acs.org Further studies using X-ray diffraction over a wide temperature range revealed that in aqueous scandium(III) perchlorate solutions, the scandium and perchlorate ions preferentially exist as solvent-separated ion pairs rather than forming direct contact pairs. acs.org From a practical standpoint, the utility of scandium(III) perchlorate solution as a potent Lewis acid catalyst for important organic reactions, such as glycosylations, was established in the 1990s, highlighting its role in synthetic chemistry. sigmaaldrich.comchemicalbook.comscbt.com

Data Tables

Table 1: Properties of Scandium(3+);triperchlorate

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | scandium(3+);triperchlorate | nih.govnih.gov |

| Molecular Formula | Cl₃O₁₂Sc | nih.govalfa-chemistry.com |

| Molecular Weight | 343.30 g/mol | nih.gov |

| CAS Number | 14066-05-8 | nih.govwikipedia.orgalfa-chemistry.com |

Table 2: Properties of Scandium(3+);triperchlorate;hexahydrate

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | scandium(3+);triperchlorate;hexahydrate | nih.gov |

| Molecular Formula | Cl₃H₁₂O₁₈Sc | nih.gov |

| Molecular Weight | 451.4 g/mol | nih.gov |

| Exact Mass | 449.864829 Da | nih.gov |

| Hydrogen Bond Donor Count | 6 | nih.gov |

Properties

Molecular Formula |

Cl3H2O13Sc |

|---|---|

Molecular Weight |

361.32 g/mol |

IUPAC Name |

scandium(3+);triperchlorate;hydrate |

InChI |

InChI=1S/3ClHO4.H2O.Sc/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 |

InChI Key |

DWAIRFOTKDGSJG-UHFFFAOYSA-K |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes

Direct Reaction of Scandium Oxide with Perchloric Acid

A primary and straightforward method for the synthesis of scandium(III) perchlorate (B79767) hydrate (B1144303) involves the direct reaction of scandium(III) oxide with perchloric acid. wikipedia.orgontosight.ai This acid-base reaction yields an aqueous solution of scandium perchlorate, from which the hydrated salt can be crystallized.

The reaction proceeds according to the following equation:

Sc₂O₃ + 6HClO₄ → 2Sc(ClO₄)₃ + 3H₂O wikipedia.org

In a typical laboratory preparation, scandium(III) oxide powder is added to a stirred solution of perchloric acid. To ensure the reaction goes to completion, the mixture is heated, often to around 100°C, for several hours. Following the reaction, any unreacted starting material or solid impurities are removed by filtration. The resulting clear filtrate contains the dissolved scandium(III) perchlorate.

Table 1: Reaction Parameters for the Synthesis of Scandium(III) Perchlorate from Scandium(III) Oxide

| Parameter | Value/Condition | Source |

| Scandium Precursor | Scandium(III) Oxide (Sc₂O₃) | |

| Acid | Perchloric Acid (HClO₄, 70%) | |

| Reaction Temperature | 100°C | |

| Reaction Time | 4 hours | |

| Post-Reaction Step | Filtration through Super-Cel |

Alternative Synthetic Approaches for Hydrated Scandium(III) Perchlorate Forms

While the reaction with scandium(III) oxide is common, alternative starting materials can also be employed to generate scandium(III) perchlorate hydrate. These methods often involve the reaction of a different scandium compound with perchloric acid.

One such alternative is the use of scandium(III) hydroxide (B78521) (Sc(OH)₃) . As a basic hydroxide, it readily reacts with acids, including perchloric acid, in a neutralization reaction to form the corresponding salt and water.

Sc(OH)₃ + 3HClO₄ → Sc(ClO₄)₃ + 3H₂O

Another viable precursor is scandium(III) carbonate (Sc₂(CO₃)₃) . Its reaction with perchloric acid is vigorous, producing scandium(III) perchlorate, water, and carbon dioxide gas.

Sc₂(CO₃)₃ + 6HClO₄ → 2Sc(ClO₄)₃ + 3H₂O + 3CO₂

Furthermore, other scandium salts, such as scandium(III) nitrate (B79036) (Sc(NO₃)₃) , could potentially be used in a salt metathesis reaction, although this is less commonly reported for direct synthesis. scandium.org The synthesis of the starting scandium nitrate itself involves reacting scandium oxide with nitric acid. scandium.org

Control of Hydration State in Synthetic Processes

The number of water molecules incorporated into the crystal structure of scandium(III) perchlorate, its hydration state, is a critical parameter that can be controlled during the synthesis and isolation process. The most common hydrated form is scandium(III) perchlorate hexahydrate (Sc(ClO₄)₃·6H₂O).

The primary method for controlling the hydration state is through the careful evaporation of the aqueous solution obtained from the synthetic reactions described above. The concentration of the solution and the temperature at which evaporation and subsequent crystallization occur are key factors. Slow evaporation at room temperature typically favors the formation of well-defined crystals of the hexahydrate.

To obtain lower hydrates or the anhydrous form, thermal drying under vacuum is employed. For instance, after initial evaporation of the solvent, the resulting solid residue can be subjected to heating in a Kugelrohr distillation apparatus under high vacuum. A staged heating process, for example, from 50°C to 130°C over several hours, allows for the progressive removal of water molecules. Prolonged drying at a specific temperature can be used to target a particular hydration state.

Purification and Isolation Techniques for Research-Grade Materials

Achieving high purity is essential for the use of scandium(III) perchlorate hydrate in research applications, particularly in catalysis. ontosight.ai Several techniques can be employed to purify the compound and isolate it in a research-grade form.

Filtration: The initial step after the synthesis reaction is typically the filtration of the reaction mixture to remove any insoluble impurities or unreacted starting materials.

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude scandium(III) perchlorate hydrate is dissolved in a minimum amount of a suitable solvent, typically water, at an elevated temperature to form a saturated solution. The solution is then allowed to cool slowly. As the solubility decreases with temperature, the pure compound crystallizes out, leaving impurities behind in the mother liquor. The crystals are then collected by filtration.

Antisolvent Crystallization: This method can be used to induce precipitation and purify the product. It involves adding a solvent in which the scandium perchlorate is insoluble (an antisolvent), such as ethanol, to a concentrated aqueous solution of the salt. researchgate.net This reduces the solubility of the salt, causing it to crystallize. The purity of the resulting product can be high, though it may yield very small crystals. researchgate.net

Solvent Extraction: For the removal of certain metal ion impurities, solvent extraction techniques can be utilized. oup.com This involves partitioning the scandium salt between the aqueous phase and an immiscible organic solvent containing a specific extractant. This method is highly effective for separating scandium from other elements.

Ion Exchange: Ion exchange chromatography is another powerful purification method. A solution containing the scandium perchlorate is passed through a column packed with an ion-exchange resin. The scandium ions can be selectively retained by the resin and then eluted with a suitable solution, separating them from other cationic or anionic impurities.

The final isolated product, in the form of crystals, is typically washed with a small amount of cold solvent to remove any adhering mother liquor and then dried under appropriate conditions to achieve the desired hydration state.

Structural Elucidation and Coordination Chemistry of Hydrated Scandium Iii Species

Spectroscopic Investigations of Scandium(III) Aqua Complexes

Spectroscopic methods are instrumental in defining the nature of the scandium(III) ion's interaction with water molecules in its immediate vicinity.

Raman Spectroscopy for Hydration Sphere Characterization

Raman spectroscopy has been a important tool in characterizing the hydration sphere of scandium(III) in aqueous perchlorate (B79767) solutions. Studies have conclusively demonstrated that in such solutions, scandium(III) exists as a stable hexaaqua cation, [Sc(H₂O)₆]³⁺. huji.ac.ilnih.govrsc.org The Raman spectroscopic data indicate that this hexaaqua complex is stable within the measured concentration and temperature ranges. rsc.org

| Raman Mode | Assignment | Frequency (cm⁻¹) | Polarization |

| ν₁(a₁g) | ScO₆ Symmetric Stretch | 442 | Polarized |

| ν₂(e_g) | ScO₆ Bending Mode | 410 | Depolarized |

| ν₅(f₂g) | ScO₆ Bending Mode | 295 | Depolarized |

Table 1: Raman spectroscopic data for the hexaaqua scandium(III) ion in aqueous perchlorate solution. huji.ac.il

Infrared Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy complements Raman data by probing IR-active vibrational modes. For the [Sc(H₂O)₆]³⁺ complex, the infrared-active stretching mode, ν₃(f₁u), has been identified at 460 cm⁻¹. huji.ac.il

The mid-IR spectra of hydrated perchlorate salts are generally characterized by vibrations of the tetrahedral perchlorate ion (ClO₄⁻) and the water of hydration. researchgate.net The ClO₄⁻ ion exhibits characteristic reflectance peaks in regions such as 1105–1130 cm⁻¹ and 630 cm⁻¹. researchgate.net The near-infrared (NIR) spectra are dominated by H₂O bands, with features appearing at approximately 1.42–1.48 µm and 1.93–1.99 µm. researchgate.netacs.org The precise positions of these bands are sensitive to the cation and the degree of hydration. researchgate.net

| Vibrational Mode | Assignment | Frequency (cm⁻¹) | Spectral Region |

| ν₃(f₁u) | ScO₆ Asymmetric Stretch | 460 | Mid-IR |

| - | ClO₄⁻ Vibration | 1105-1130 | Mid-IR |

| - | ClO₄⁻ Vibration | 630 | Mid-IR |

| - | H₂O Overtone/Combination | ~6750-7040 (1.42-1.48 µm) | Near-IR |

| - | H₂O Combination | ~5025-5180 (1.93-1.99 µm) | Near-IR |

Table 2: Key infrared vibrational bands for hydrated scandium(III) perchlorate. huji.ac.ilresearchgate.net

Nuclear Magnetic Resonance (NMR) Studies of Scandium(III) Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the ⁴⁵Sc nucleus, is a powerful technique for probing the local environment of scandium. The ⁴⁵Sc nucleus has 100% natural abundance and is highly sensitive, but as a spin 7/2 nucleus, it is quadrupolar, which results in broad spectral lines, especially in asymmetric environments. huji.ac.il The chemical shift range for ⁴⁵Sc is wide, typically spanning from -100 to 250 ppm, with scandium nitrate (B79036) in D₂O often used as a reference compound. huji.ac.ilresearchgate.net

Solid-state ⁴⁵Sc NMR studies have shown that the isotropic chemical shift is highly sensitive to the coordination number of the scandium ion. nih.govpascal-man.comnih.gov For instance, in various oxide materials, a distinct difference of over 150 ppm has been observed between six-coordinated and eight-coordinated scandium sites. pascal-man.com Six-coordinated scandium generally produces resonances in the 100-160 ppm range. pascal-man.com The quadrupolar coupling constant (C_Q), which can be determined from the NMR spectra, also correlates directly with the symmetry of the scandium coordination environment. nih.gov

While highly informative, the application of NMR to aqueous scandium(III) perchlorate solutions has faced challenges. Early ¹H-NMR studies were unable to definitively determine the hydration number due to the rapid exchange of protons between the water molecules in the first coordination sphere and the bulk solvent. researchgate.net

X-ray Diffraction and Scattering Studies of Hydrated Scandium(III) Systems

X-ray-based techniques provide direct structural information, such as bond lengths and coordination numbers, for species in both solution and solid states.

Large-Angle X-ray Scattering (LAXS) for Solution Structure Determination

Large-Angle X-ray Scattering (LAXS) has been employed to determine the structure of the hydrated scandium(III) ion in aqueous solutions. pascal-man.com The results from these studies have presented a more complex picture than the hexaaqua ion suggested by Raman spectroscopy.

One LAXS study of scandium(III) perchlorate solutions indicated that the Sc³⁺ ion forms a first coordination shell with approximately seven water molecules at an Sc-O distance of 215 pm. This study also identified a second hydration shell at a distance of 410 pm. Other LAXS and XAFS studies on strongly acidic aqueous solutions have characterized an eight-coordinated scandium(III) ion. pascal-man.com This model proposes a distorted bicapped trigonal prismatic geometry, with six "prism" water molecules at a mean Sc-O distance of 2.17 Å and one "capping" water molecule at 2.32 Å. pascal-man.com These studies also identified a second hydration sphere containing about 12 water molecules at a mean distance of 4.27 Å. pascal-man.com

| Parameter | Value (Study 1) | Value (Study 2) |

| Coordination Number (CN) | ~7 | 8 |

| 1st Sphere Sc-O Distance | 215 pm | 2.17 Å (x6), 2.32 Å (x1), ~2.5 Å (x1) |

| 2nd Sphere Sc···O Distance | 410 pm | 4.27 Å (~12 H₂O) |

Table 3: Structural parameters of hydrated scandium(III) in aqueous solution determined by LAXS. Study 1 refers to findings from one set of experiments, while Study 2 refers to findings from another set supporting a different coordination geometry. pascal-man.com

X-ray Absorption Fine Structure (XAFS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

X-ray Absorption Fine Structure (XAFS) and Extended X-ray Absorption Fine Structure (EXAFS) are techniques sensitive to the local atomic environment around a specific absorbing atom, providing information on bond distances, coordination number, and the identity of neighboring atoms.

EXAFS studies on hydrated scandium(III) ions in acidic aqueous solutions have provided data that align with the higher coordination numbers suggested by LAXS. pascal-man.com The data reveal a split first hydration shell. pascal-man.com Specifically, EXAFS analysis indicates a mean Sc-O bond distance of 2.17(1) Å to six strongly bound water molecules and a distance of 2.32(4) Å to a seventh, capping water molecule, with the potential for an eighth water molecule at approximately 2.5 Å. pascal-man.com This structure is consistent with a distorted eight-coordinate geometry. Interestingly, theoretical ab initio molecular orbital calculations have shown that the experimentally determined Sc-O bond length of 2.18 Å from EXAFS is well-reproduced for a hexaaqua [Sc(OH₂)₆]³⁺ cluster, adding a layer of complexity to the interpretation of the combined experimental data. huji.ac.il

| Parameter | Sc-O Bond Distance (Å) | Number of Water Molecules |

| Prism Waters | 2.17(1) | 6 |

| Capping Water 1 | 2.32(4) | 1 |

| Capping Water 2 | ~2.5 | 1 (possible) |

Table 4: Scandium-oxygen bond distances in the first hydration sphere of Sc(III) as determined by EXAFS. pascal-man.com

Crystallographic Analysis of Crystalline Hydrates

The crystal structure of hydrated scandium(III) salts reveals valuable insights into the coordination environment of the Sc(III) ion. While specific crystallographic data for scandium(III) perchlorate hydrate (B1144303) is not extensively detailed in the provided search results, information on related hydrated scandium compounds allows for inferences. For instance, in the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆], the scandium ion is six-coordinate, forming a nearly octahedral [Sc(H₂O)₆]³⁺ entity with Sc-O bond distances of 2.085(6) and 2.086(5) Å. nih.govrsc.org Another example is the salt trans-[ScCl₂(H₂O)₄]Cl·2H₂O, derived from scandium(III) chloride, which features a six-coordinate scandium ion with four water molecules and two chloride ions in the inner coordination sphere. wikipedia.org The structure of Sc(H₂O)₈₃ is particularly noteworthy, as it showcases an eight-coordinate scandium(III) ion in a distorted bicapped trigonal prismatic geometry. nih.gov This compound undergoes a phase transition at low temperatures, affecting the Sc-O bond distances of the capping water molecules. researchgate.net

These examples highlight the variability in the coordination number and geometry of scandium(III) in its crystalline hydrates, which is influenced by the nature of the counter-ion and the crystallization conditions.

Hydration Sphere Characterization of Scandium(III) Ions in Solution

Determination of Coordination Numbers and Geometries

In aqueous perchlorate solutions, the scandium(III) ion predominantly exists as a hydrated cation. X-ray scattering measurements on scandium(III) perchlorate solutions at room temperature indicate that the Sc³⁺ ion forms a first coordination shell with approximately seven water molecules at a distance of 215 pm. acs.org A second hydration shell is also observed at a distance of about 410 pm. acs.org Raman spectroscopic studies on aqueous scandium(III) perchlorate solutions suggest the presence of a stable hexaaqua-Sc(III) ion, [Sc(H₂O)₆]³⁺. acs.org This is supported by the observation of a polarized Raman band at 442 cm⁻¹, assigned to the ν₁(a₁g) mode of the ScO₆ unit, which exhibits Oₕ symmetry. acs.org

However, other studies using methods like X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) on acidic aqueous solutions propose a higher coordination number. These studies suggest an eight-coordinate scandium(III) ion with a distorted bicapped trigonal prismatic geometry, similar to what is found in the crystalline state of Sc(H₂O)₈₃. nih.gov The EXAFS data for the solution indicates a mean Sc-O bond distance of 2.17(1) Å to six prism water molecules, 2.32(4) Å to one capping water molecule, and possibly another capping position at approximately 2.5 Å. nih.govbath.ac.uk The coordination number in solution is therefore approximated to be around seven. bath.ac.uk

The table below summarizes the key findings regarding the hydration of the Sc(III) ion in solution.

| Technique | Coordination Number | Geometry | Sc-O Distance (pm) | Second Hydration Shell |

| X-ray Scattering | ~7 | - | 215 | ~410 pm |

| Raman Spectroscopy | 6 | Octahedral (Oₕ) | - | - |

| XAFS/LAXS | ~7-8 | Distorted bicapped trigonal prismatic | 217 (prism), 232 (cap), ~250 (cap) | ~427 pm (~12 water molecules) |

Influence of Concentration and Temperature on Hydration Structure

The structure of the hydrated scandium(III) ion in perchlorate solutions is influenced by both concentration and temperature. X-ray scattering studies performed over a temperature range of -45 to 95 °C on 1 M and 3 M Sc(ClO₄)₃ solutions have shown that the number of water molecules bound to the Sc³⁺ ion tends to increase slightly as the temperature decreases. acs.org At lower temperatures, the hydrogen bonds within the solution are reinforced, leading to a more structured water network. acs.org

Raman spectroscopic data indicates that the hexaaqua-Sc(III) ion is stable in perchlorate solutions across a range of concentrations. acs.org A study on the ν₁(a₁g) mode of the hexaaqua-Sc(III) ion showed only a minor shift of 3 cm⁻¹ to a lower frequency and a broadening of about 20 cm⁻¹ for a 60°C temperature increase, further suggesting the stability of the hexaaqua complex within the measured temperature range.

Ion Association and Ion Pairing Phenomena in Scandium(III) Perchlorate Solutions

Formation of Solvent-Separated Ion Pairs

In aqueous scandium(III) perchlorate solutions, the interaction between the hydrated scandium(III) cation and the perchlorate anion is a key aspect of its solution chemistry. Studies indicate a preference for the formation of solvent-separated ion pairs. acs.org This means that at least one layer of water molecules separates the Sc³⁺ ion from the ClO₄⁻ ion. The perchlorate ion is observed to have its own hydration shell at a distance of 360 pm. acs.org

Comparative Analysis with Other Scandium(III) Salt Solutions (e.g., Chlorides, Sulfates)

A comparison with other scandium(III) salt solutions reveals significant differences in ion pairing behavior. In scandium(III) chloride solutions, there is evidence for the formation of contact ion pairs, where the chloride ion directly interacts with the scandium ion, with a Sc³⁺-Cl⁻ distance of 264 pm. acs.org This direct interaction leads to the replacement of water molecules in the first hydration sphere of the scandium ion by chloride ions, forming one or more chloro complexes. acs.org

In contrast, scandium(III) sulfate (B86663) solutions also exhibit strong complexation. Dielectric relaxation spectroscopy studies have shown the formation of complexes between scandium and sulfate ions in aqueous solution. acs.org

The table below provides a comparative overview of ion pairing in different scandium(III) salt solutions.

| Scandium(III) Salt | Type of Ion Pair | Evidence |

| Perchlorate | Solvent-Separated | X-ray Scattering |

| Chloride | Contact | X-ray Scattering |

| Sulfate | Complex Formation | Dielectric Relaxation Spectroscopy |

Hydrolysis Chemistry of Scandium(III) in Aqueous Perchlorate Media

The behavior of the scandium(III) ion in aqueous solutions is significantly influenced by hydrolysis, a process where the cation interacts with water molecules to produce a series of hydroxylated species and release protons, thereby lowering the pH of the solution. The perchlorate anion is often utilized in studies of metal ion hydrolysis because it is considered to be weakly coordinating, thus minimizing interference with the hydrolysis reactions. acs.org Research into the hydrolysis of scandium(III) in perchlorate media has been crucial for understanding its aqueous chemistry and has revealed the formation of various monomeric and polymeric hydrolysis products.

Among the various hydrolysis products of scandium(III), the formation of dimeric complexes is a prominent feature. The primary dimeric species identified in aqueous perchlorate solutions is the dihydroxo-bridged dimer, [Sc₂(OH)₂]⁴⁺. rsc.orgrsc.org The formation of this complex occurs through the following equilibrium reaction:

2Sc³⁺ + 2H₂O ⇌ [Sc₂(OH)₂]⁴⁺ + 2H⁺

The characterization of this dimeric complex has been accomplished through a combination of experimental techniques, most notably potentiometric titrations and equilibrium ultracentrifugation. rsc.org Potentiometric titrations, which measure the change in hydrogen ion concentration, have been instrumental in determining the stoichiometry and stability of the hydrolysis products. By analyzing the titration data, researchers have been able to calculate the formation constants for the various hydrolyzed species. rsc.org

Equilibrium ultracentrifugation experiments have provided direct evidence for the polymeric nature of some of the hydrolysis products. rsc.org This technique separates species based on their mass and has confirmed the presence of species containing more than one scandium atom.

The stability of the dimeric complex is quantified by its formation constant. Studies have reported the logarithm of the formation constant (log β₂₂) for the [Sc₂(OH)₂]⁴⁺ species.

| Species | Formation Reaction | -log βpq | Reference |

|---|---|---|---|

| [Sc(OH)]2+ | Sc3+ + H2O ⇌ [Sc(OH)]2+ + H+ | 4.840 (0.008) | rsc.org |

| [Sc2(OH)2]4+ | 2Sc3+ + 2H2O ⇌ [Sc2(OH)2]4+ + 2H+ | 6.096 (0.004) | rsc.org |

| [Sc3(OH)5]4+ | 3Sc3+ + 5H2O ⇌ [Sc3(OH)5]4+ + 5H+ | 17.567 (0.006) | rsc.org |

Note: The values in parentheses represent the estimated standard deviations.

Further structural insights have been gained from spectroscopic techniques. Raman spectroscopy has been employed to study the hydration of Sc(III) in perchlorate solutions. While the primary focus is often on the aqua ion [Sc(H₂O)₆]³⁺, the changes in the spectra with increasing pH provide indirect evidence for the formation of hydrolysis products. researchgate.net X-ray diffraction studies on aqueous scandium(III) perchlorate solutions have also contributed to understanding the coordination environment of the scandium ion, which is a precursor to the formation of hydrolyzed species. acs.org

The speciation of scandium(III) in aqueous perchlorate media is highly dependent on the pH of the solution. At very low pH values, the unhydrolyzed hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, is the predominant species. As the pH increases, hydrolysis begins to occur, leading to the formation of a series of hydroxylated complexes.

The first hydrolysis product to form is the monomeric species [Sc(OH)]²⁺. rsc.org With a further increase in pH, this monomeric species can dimerize to form the [Sc₂(OH)₂]⁴⁺ complex. The relative concentrations of these two species are dependent on the total scandium concentration and the pH. At higher scandium concentrations, the formation of the dimeric species is favored.

The speciation diagram for the dimerization reaction 2[Sc(OH)]²⁺ ⇌ [Sc₂(OH)₂]⁴⁺ illustrates the pH-dependent distribution of these species. In more dilute solutions, the monomeric form is predominant, while the dimeric form becomes more significant in more concentrated solutions. The transition between the predominance of the monomeric and dimeric forms occurs at a specific pH value, which is dependent on the total scandium concentration.

| pH Range | Predominant Species | Key Reactions |

|---|---|---|

| < 3 | [Sc(H2O)6]3+ | - |

| 3 - 5 | [Sc(OH)]2+, [Sc2(OH)2]4+ | Sc3+ + H2O ⇌ [Sc(OH)]2+ + H+ 2Sc3+ + 2H2O ⇌ [Sc2(OH)2]4+ + 2H+ |

| > 5 | Formation of higher polymers and precipitates (e.g., Sc(OH)3) | e.g., 3Sc3+ + 5H2O ⇌ [Sc3(OH)5]4+ + 5H+ |

As the pH continues to rise, more complex polymeric species, such as [Sc₃(OH)₅]⁴⁺, can form. rsc.org Eventually, at sufficiently high pH, the hydrolysis leads to the precipitation of scandium hydroxide (B78521), Sc(OH)₃. The precise pH at which precipitation begins depends on the concentration of scandium(III) in the solution. This complex interplay of hydrolysis equilibria highlights the critical role of pH in determining the nature of scandium(III) species in aqueous perchlorate media.

Solution Phase Behavior and Physicochemical Dynamics

Solvation Dynamics of Scandium(III) Perchlorate (B79767) in Various Solvents

The solvation of the scandium(III) ion is a critical factor influencing its chemical reactivity. Due to its high charge density, Sc(III) strongly coordinates with solvent molecules, forming distinct solvation shells.

In aqueous solutions, X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) studies have provided detailed insights into the hydration structure. nih.gov In strongly acidic aqueous perchlorate solutions, the hydrated scandium(III) ion is eight-coordinated, exhibiting a distorted bicapped trigonal prismatic geometry. nih.govresearchgate.net The primary hydration shell consists of six water molecules in the prismatic positions with a mean Sc-O bond distance of 2.17 Å and two water molecules in the capping positions at longer distances. nih.govresearchgate.net Specifically, one capping water molecule is found at a distance of 2.32 Å, with a possible second at approximately 2.5 Å. nih.gov A second hydration sphere, containing about 12 water molecules, exists at a mean distance of 4.27 Å from the scandium ion. nih.govresearchgate.net In contrast to solutions where contact ion pairs can form (e.g., with chloride), in perchlorate solutions, solvent-separated ion pairs are preferred.

Table 1: Hydration Structure of Scandium(III) Ion in Aqueous Perchlorate Solution

| Hydration Sphere | Parameter | Value | Reference |

|---|---|---|---|

| Primary | Coordination Number | ~8 | nih.gov |

| Geometry | Distorted Bicapped Trigonal Prismatic | nih.gov | |

| Sc-O Distance (Prismatic) | 2.17 Å | nih.govresearchgate.net | |

| Sc-O Distance (Capping) | 2.32 Å and ~2.5 Å | nih.gov | |

| Secondary | Coordination Number | ~12 | nih.govresearchgate.net |

| Sc---O Distance | 4.27 Å | nih.govresearchgate.net |

In non-aqueous aprotic solvents like acetonitrile (B52724), the strong Lewis acidity of the Sc(III) ion dominates its interactions. It can significantly influence the redox behavior of other species in solution. For instance, the addition of scandium triflate (a related scandium salt with a non-coordinating anion) to an acetonitrile solution of 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide (PTIO•) induces an electron-transfer disproportionation of the radical species. This highlights the ability of Sc(III) to act as a potent Lewis acid, stabilizing anionic species and altering reaction pathways even in non-aqueous media. nih.gov

Interfacial Phenomena and Surface Interactions of Scandium(III) Ions

The high charge and Lewis acidic nature of the Sc(III) ion also govern its interactions at solid-liquid or liquid-liquid interfaces. This is particularly relevant in separation and purification chemistry, where selective adsorption of scandium is a key goal.

Research has demonstrated the highly selective capture of scandium ions from acidic aqueous solutions using specialized materials. One such material is a "metal-imprinted" covalent organic framework (MICOF). This framework, with precisely designed coordination sites, shows a high affinity and capacity for Sc(III) ions, even in the presence of numerous competing metal ions. The uptake of scandium by the framework is rapid, following pseudo-second-order kinetics, indicating a chemisorption process.

Another approach involves the use of chelating ion exchangers. Studies on the sorption of Sc(III) from acidic sulfate (B86663) solutions onto these resins show that the process can be described by isotherm models such as the Langmuir and Freundlich models. The good fit to the Langmuir model suggests that monolayer adsorption occurs on a homogeneous surface of the resin.

Table 2: Adsorption Isotherm Models for Scandium(III) on a Chelating Ion Exchange Resin

| Isotherm Model | Correlation Coefficient (R²) | Reference |

|---|---|---|

| Langmuir | 0.9834 | rsc.org |

| Freundlich | Good Fit | rsc.org |

| Temkin | Considered | rsc.org |

Furthermore, supported ionic liquid phases (SILPs) have been investigated for scandium separation. These systems exploit the partitioning of ions between an aqueous phase and an ionic liquid confined on a solid support. The sorption mechanism involves the exchange between protons of the functional groups in the ionic liquid and the scandium ions in the aqueous solution.

Transport Properties and Electrolytic Behavior in Solution

As a salt of a strong acid (perchloric acid) and a trivalent metal cation, scandium(III) perchlorate is a strong electrolyte. However, its behavior in aqueous solution is significantly complicated by the hydrolysis of the Sc(III) ion. Due to its small ionic radius and high charge, the hydrated scandium ion, [Sc(H₂O)ₙ]³⁺, is acidic and readily undergoes hydrolysis to form a series of polynuclear hydroxo-bridged complexes, releasing H⁺ ions into the solution. rsc.orgchemimpex.com

Table 3: Hydrolysis Equilibria for Scandium(III) in Perchlorate Media at 25 °C

| Equilibrium Reaction | Formation Constant (log β) | Reference |

|---|---|---|

| Sc³⁺ + H₂O ⇌ ScOH²⁺ + H⁺ | –5.11 ± 0.09 | rsc.org |

| 2Sc³⁺ + 2H₂O ⇌ Sc₂(OH)₂⁴⁺ + 2H⁺ | –6.14 ± 0.02 | rsc.org |

| 3Sc³⁺ + 4H₂O ⇌ Sc₃(OH)₄⁵⁺ + 4H⁺ | –13.00 ± 0.06 | rsc.org |

| 3Sc³⁺ + 5H₂O ⇌ Sc₃(OH)₅⁴⁺ + 5H⁺ | –17.47 ± 0.03 | rsc.org |

Catalytic Applications in Organic Synthesis

Scandium(3+);triperchlorate;hydrate (B1144303) as a Lewis Acid Catalyst

As a Lewis acid, scandium(III) perchlorate (B79767) hydrate functions by accepting an electron pair from a Lewis basic substrate. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. The presence of water molecules in the coordination sphere of the scandium ion plays a crucial role in modulating its catalytic activity and stability.

The catalytic action of scandium(III) perchlorate hydrate is centered on the trivalent scandium ion (Sc³⁺). Due to its high charge density and small ionic radius, the Sc³⁺ ion is a hard Lewis acid. The general mechanism involves the following steps:

Coordination: The Sc³⁺ ion coordinates to a Lewis basic site on a reactant molecule, such as an oxygen or nitrogen atom. This coordination polarizes the bond, making the substrate more electrophilic.

Nucleophilic Attack: An incoming nucleophile attacks the activated substrate. The Lewis acid facilitates this step by lowering the activation energy of the reaction.

Product Release: After the reaction, the product dissociates from the scandium ion, regenerating the catalyst for the next cycle.

The hydrated nature of the catalyst is significant. In aqueous solutions, the scandium(III) ion is hydrated, and the coordinated water molecules can exchange with the substrate. This water tolerance is a distinct advantage over many other Lewis acids which decompose or become deactivated in the presence of water.

A notable example is the regioselective ring-opening of aziridine (B145994) carboxylate with indoles. In a comparative study, scandium perchlorate was found to be a superior Lewis acid compared to the more commonly used scandium triflate [Sc(OTf)₃] in certain cases. For the reaction between 2-methylindole (B41428) and an aziridine methyl ester, scandium perchlorate catalysis resulted in a higher yield of the desired product compared to other Lewis acids under similar conditions.

A key advantage of using scandium(III) perchlorate as a catalyst is its ability to enhance the selectivity of a reaction, particularly regioselectivity. In reactions where multiple products can be formed, the catalyst can direct the reaction towards a single, desired isomer.

In the aforementioned ring-opening of aziridines with indoles, the choice of Lewis acid has a profound impact on the regioselectivity. The reaction can result in two different regioisomers depending on whether the nucleophilic indole (B1671886) attacks the C2 or C3 position of the aziridine ring. Research has shown that scandium perchlorate promotes significantly higher regioselectivity in favor of the desired tryptophan derivative compared to scandium triflate. For instance, in the reaction of 2-methylindole with an aziridine carboxylate, using Sc(ClO₄)₃ led to a 10:1 ratio of regioisomers, a substantial improvement over the 3:2 ratio observed with Sc(OTf)₃.

Specific Catalytic Transformations

The catalytic prowess of scandium(III) perchlorate hydrate has been harnessed in several important organic transformations.

Scandium(III) perchlorate is recognized as an excellent and reusable catalyst for both α-C- and N-glycosylation reactions. nih.gov These reactions are fundamental in carbohydrate chemistry for the synthesis of complex oligosaccharides and glycoconjugates.

In this context, the Lewis acidic scandium center activates the glycosyl donor, typically by coordinating to an oxygen atom of a leaving group at the anomeric center. This facilitates the departure of the leaving group and the formation of an oxocarbenium ion intermediate. A nucleophile (a carbon nucleophile for C-glycosylation or a nitrogen nucleophile for N-glycosylation) then attacks this electrophilic intermediate, leading to the formation of the glycosidic bond. The catalyst has been noted for its efficacy in promoting the formation of α-glycosides.

Table 1: Types of Glycosylation Reactions Catalyzed by Scandium(3+);triperchlorate;hydrate

| Reaction Type | Description |

|---|---|

| α-C-Glycosylation | Formation of a carbon-carbon bond at the anomeric center, with a preference for the α-configuration. |

| α-N-Glycosylation | Formation of a carbon-nitrogen bond at the anomeric center, with a preference for the α-configuration. |

A significant application of scandium(III) perchlorate is as a superior Lewis acid catalyst for the regioselective ring opening of aziridine carboxylates with indoles to synthesize optically active tryptophan derivatives. This reaction is a convergent and flexible method for producing these important amino acid analogs.

The catalyst's role is to activate the aziridine ring towards nucleophilic attack by the indole. The choice of catalyst is critical for controlling the regioselectivity of the attack. Studies have demonstrated that scandium perchlorate provides higher yields and, crucially, superior regioselectivity compared to scandium triflate for a variety of substituted indoles.

Table 2: Comparison of Sc(ClO₄)₃ and Sc(OTf)₃ in the Reaction of Substituted Indoles with Aziridine 2

| Entry | Indole | Lewis Acid (mol%) | Yield (%) | Regioisomeric Ratio (a:b) |

|---|---|---|---|---|

| 1 | Indole | Sc(OTf)₃ (20) | 33 | 1:1 |

| 2 | Indole | Sc(ClO₄)₃ (20) | 57 | 4:1 |

| 3 | 2-Methylindole | Sc(OTf)₃ (20) | 78 | 3:2 |

| 4 | 2-Methylindole | Sc(ClO₄)₃ (20) | 70 | 10:1 |

| 5 | 5-Bromoindole | Sc(OTf)₃ (20) | 54 | 2:1 |

| 6 | 5-Bromoindole | Sc(ClO₄)₃ (20) | 67 | 9:1 |

Data sourced from Nishikawa, T., et al. (2002).

The data clearly illustrates that while both are effective Lewis acids, scandium(III) perchlorate consistently directs the reaction to the desired regioisomer (a) with greater preference, highlighting its utility in fine chemical synthesis where isomeric purity is paramount.

Other Organic Synthesis Applications (e.g., Organometallic Compound Preparation)

While extensive, detailed research specifically documenting the use of scandium(III) perchlorate hydrate as a direct catalyst for the preparation of a wide range of organometallic compounds remains an area of ongoing investigation, its role as a versatile reagent and Lewis acid catalyst in organic synthesis suggests its potential in this field. chemimpex.com Lewis acids are known to play a crucial role in the generation of organometallic reagents and in facilitating their subsequent reactions. The strong Lewis acidity of the scandium(III) ion can activate various substrates, making them more susceptible to nucleophilic attack by organometallic reagents or facilitating the formation of organometallic intermediates.

The synthesis of organoscandium compounds themselves often starts from scandium halides, such as scandium chloride. However, the principles of ligand exchange and the formation of scandium complexes with organic molecules are central to its catalytic activity. For instance, scandium(III) perchlorate has been shown to form well-defined coordination complexes with various organic ligands containing oxygen donor atoms. This ability to coordinate with organic molecules is a fundamental step in many catalytic cycles, including those that may lead to the in-situ generation or reaction of organometallic species.

Catalyst Design and Efficiency Considerations

The effectiveness of Scandium(III) perchlorate hydrate as a catalyst is intrinsically linked to the properties of the scandium(III) ion and the perchlorate counter-ion. The design of catalytic systems utilizing this compound revolves around optimizing these features for specific organic transformations.

Lewis Acidity and Coordination: The Sc³⁺ ion is a hard Lewis acid with a high charge density, which allows it to effectively coordinate with and activate a wide variety of Lewis basic functional groups (e.g., carbonyls, ethers, and nitrogen-containing compounds). This coordination enhances the electrophilicity of the substrate, making it more reactive towards nucleophiles. The efficiency of the catalyst is therefore dependent on the nature of the substrate and its ability to coordinate with the scandium center.

Influence of the Perchlorate Anion: The perchlorate anion (ClO₄⁻) is generally considered to be a weakly coordinating anion. This is a crucial aspect of the catalyst's design, as a non-coordinating or weakly coordinating anion ensures that the Lewis acidity of the scandium cation is maximized and that the active catalytic species is readily available to interact with the substrate.

Solvent Effects: The choice of solvent can significantly impact the efficiency of scandium(III) perchlorate-catalyzed reactions. The solubility and dissociation of the catalyst, as well as the stabilization of charged intermediates, are all influenced by the solvent medium. For instance, in aqueous solutions, the scandium ion exists as a hydrated complex, and the degree of hydration can affect its catalytic activity.

A summary of key considerations in catalyst design and efficiency is presented in the table below:

| Factor | Influence on Catalytic Efficiency |

| Lewis Acidity of Sc³⁺ | High Lewis acidity promotes substrate activation. |

| Nature of Perchlorate Anion | Weakly coordinating nature enhances the availability of the catalytic site. |

| Ligand Environment | The coordination of ligands can modulate the reactivity and selectivity of the catalyst. |

| Solvent | Affects catalyst solubility, dissociation, and the stability of reaction intermediates. |

| Temperature and Concentration | Reaction kinetics and product distribution are influenced by these parameters. |

Reusability and Green Chemistry Aspects in Catalytic Systems

The development of sustainable chemical processes is a cornerstone of modern chemistry, and the reusability of catalysts is a key principle of green chemistry. Scandium(III) perchlorate hydrate has demonstrated potential in this regard, particularly in specific applications.

The principles of green chemistry also emphasize the use of less hazardous chemicals and the design of energy-efficient processes. While perchlorate salts, in general, require careful handling due to their oxidizing nature, the application of scandium(III) perchlorate hydrate in catalytic amounts minimizes this concern. Furthermore, its high catalytic activity can lead to reactions under milder conditions, potentially reducing energy consumption.

The use of water as a solvent, where applicable, further enhances the green credentials of catalytic systems employing scandium(III) perchlorate hydrate. Water is an environmentally benign solvent, and the ability of some scandium-catalyzed reactions to proceed in aqueous media is a significant advantage.

The table below highlights the green chemistry aspects associated with the use of Scandium(III) perchlorate hydrate as a catalyst.

| Green Chemistry Principle | Application in Scandium(III) Perchlorate Catalysis |

| Catalyst Reusability | Demonstrated in glycosylation reactions, reducing waste. |

| Atom Economy | High catalytic efficiency can lead to higher yields and better atom economy. |

| Use of a Benign Solvent | Potential for use in aqueous media. |

| Energy Efficiency | High catalytic activity may allow for reactions at lower temperatures. |

Applications in Advanced Materials Science

Synthesis of Scandium-Containing Functional Materials

Scandium(3+);triperchlorate;hydrate (B1144303) is utilized in the preparation of a range of scandium-containing materials that exhibit unique optical, electrical, and magnetic properties. scandium.org Its solubility in water and other polar solvents makes it a versatile starting material for various chemical reactions and material preparation techniques. scandium.org

Scandium(3+);triperchlorate;hydrate serves as a precursor for the synthesis of advanced ceramics, particularly high-purity scandium oxide (Sc₂O₃). The production of scandium oxide often begins with a scandium salt, which is then converted to the oxide through thermal decomposition. Scandium perchlorate (B79767) can be prepared by dissolving scandium oxide in perchloric acid, a process that can be reversed to yield highly pure scandium oxide upon controlled heating. researchgate.net

Advanced ceramics based on scandium oxide are noted for their high strength, hardness, and thermal stability. researchgate.net For instance, transparent scandium oxide-based ceramics, which are promising for applications such as laser hosts, can be fabricated from highly dispersed scandium oxide powders. researchgate.net While specific studies detailing the direct use of this compound in these processes are not abundant, its role as a source of scandium is analogous to other scandium salts like scandium nitrate (B79036), which is used in self-propagating high-temperature synthesis (SHS) to produce fine scandium oxide powders. researchgate.net

The properties of scandium-containing ceramics are highly dependent on the synthesis method and the purity of the precursor. The use of a high-purity precursor like this compound can be advantageous in achieving the desired material characteristics.

Table 1: Comparison of Scandium Precursors for Ceramic Synthesis

| Precursor | Synthesis Route Example | Resulting Ceramic | Key Advantages of Precursor |

| This compound | Thermal Decomposition | Scandium Oxide (Sc₂O₃) | High purity, good solubility. scandium.orgresearchgate.net |

| Scandium Nitrate | Self-Propagating High-Temperature Synthesis (SHS) | Scandium Oxide (Sc₂O₃) | Commonly used in SHS for producing fine powders. researchgate.net |

| Scandium Chloride | Sol-Gel Synthesis | Scandium Oxide (Sc₂O₃) | Enables the formation of nanoparticles. |

This table provides a comparative overview of different scandium precursors and their application in ceramic synthesis. The data for this compound is based on its general properties as a high-purity scandium source.

Scandium compounds are integral to the fabrication of various electronic materials, and this compound can serve as a source material for these applications. scandium.org Scandium is used in the manufacturing of electronic components for avionic systems and high-performance devices, where it enhances functionality and reliability. scandium.org For instance, scandium is a key component in aluminum scandium nitride ((Al,Sc)N) thin films, which are emerging as important materials for next-generation ferroelectric memory devices due to their stable ferroelectric properties at high temperatures. eurekalert.org

While direct use of this compound in the fabrication of these thin films is not extensively documented, its role as a soluble scandium source makes it a potential candidate for solution-based deposition techniques like sol-gel or chemical vapor deposition (CVD), which are used to create thin films of electronic materials. The purity of the precursor is critical in these applications to ensure the desired electronic properties of the final device.

Scandium plays a significant role in the field of high-performance materials, including superconductors. While elemental scandium itself exhibits superconductivity under high pressure, with a transition temperature (Tc) reaching up to 32 K at approximately 283 GPa, the introduction of scandium into other materials can also influence their superconducting properties. researchgate.net High-temperature superconductors, such as rare-earth-barium-copper-oxides, are a class of materials where doping with various elements is explored to enhance their properties. researchgate.net

Although specific research on the direct integration of scandium from this compound into superconductors is limited, the compound's ability to provide scandium ions in a soluble form makes it a potential candidate for use in the synthesis of complex oxide superconductors. The synthesis of these materials often involves the mixing of precursor solutions containing the constituent metal ions, followed by a high-temperature reaction. The use of a high-purity scandium source like this compound could be beneficial in achieving the precise stoichiometry required for optimal superconducting performance.

Role of this compound in Material Performance Enhancement

The incorporation of scandium, derived from precursors like this compound, can significantly enhance the performance of various materials. This enhancement is attributed to the unique properties of the scandium ion, including its size and charge, which can influence the crystal structure and electronic properties of the host material.

The addition of scandium is known to improve the thermal stability of various materials, particularly aluminum alloys and ceramics. scandium.org For example, scandium-doped zirconia (ScSZ) exhibits excellent thermal stability and is used as an electrolyte in solid oxide fuel cells (SOFCs). The presence of scandium helps to stabilize the crystal structure of zirconia at high operating temperatures. researchgate.net

Table 2: Effect of Scandium Doping on Material Properties

| Material | Property Enhanced | Mechanism of Enhancement | Potential Role of this compound |

| Zirconia (ZrO₂) | Thermal Stability | Stabilization of the cubic or tetragonal phase at high temperatures. researchgate.net | As a high-purity precursor for introducing scandium dopants. |

| Aluminum Alloys | Strength at high temperatures | Formation of Al₃Sc precipitates that inhibit grain growth. | As a source of scandium for alloy production (less common than master alloys). |

| Strontium Hafnate (SrHfO₃) | Sinterability and Density | Enhanced grain growth due to scandium doping. researchgate.net | As a precursor for synthesizing scandium-doped hafnates. |

This table summarizes the known effects of scandium doping on the properties of different materials, with inferred relevance for this compound as a precursor.

Scandium doping can have a significant impact on the electrical conductivity of materials. In the case of solid oxide electrolytes like scandium-stabilized zirconia (ScSZ), the introduction of Sc³⁺ in place of Zr⁴⁺ creates oxygen vacancies, which are the charge carriers responsible for ionic conductivity. This leads to a substantial increase in the electrical conductivity of the material. researchgate.net Similarly, scandium-doped strontium hafnate (SrHf₁₋ₓScₓO₃₋δ) shows increased ionic conductivity with increasing scandium content, making it a promising electrolyte for fuel cells and electrolysis cells. researchgate.net

The use of this compound as a precursor for these materials would provide a reliable source of scandium ions to achieve the desired level of doping and, consequently, the targeted electrical conductivity. The high solubility of the perchlorate salt ensures a homogeneous distribution of the dopant in the initial stages of synthesis, which is crucial for uniform electrical properties in the final ceramic product. scandium.org

Novel Material Architectures Incorporating Scandium(III) Perchlorate Derivatives

The development of novel material architectures often relies on the precise control of coordination chemistry, where a central metal ion is assembled with organic ligands to form discrete complexes or extended networks. Scandium(III) perchlorate serves as a valuable precursor in this field, primarily in the synthesis of coordination complexes with various oxygen-donor ligands. These complexes, while often molecular in nature, represent foundational architectures and provide insight into the coordination behavior of the scandium(III) ion.

Research into the coordination chemistry of scandium(III) perchlorate has revealed the formation of several distinct structural motifs, largely dependent on the nature of the ancillary ligands employed. rsc.org A significant body of work has focused on the reaction of scandium(III) perchlorate with both unidentate and bidentate oxygen-donor ligands.

However, a noteworthy exception to this trend is observed in the complex formed with triphenylphosphine (B44618) oxide (TPPO). In this instance, a complex with the stoichiometry ScL4(ClO4)3 is isolated. rsc.org Spectroscopic analysis using infrared and Raman techniques indicates that in this architecture, at least one of the perchlorate ions is directly coordinated to the scandium(III) center. rsc.org This demonstrates that under specific steric or electronic conditions imposed by the primary ligands, the perchlorate ion can transition from a simple counter-ion to a directly incorporated component of the material's architecture.

The findings from these studies highlight the versatility of scandium(III) perchlorate in generating different types of molecular architectures. The role of the perchlorate moiety is nuanced, acting either as a non-coordinating counter-ion or as a direct ligand, which in turn dictates the final structure and stoichiometry of the resulting material.

A summary of representative complexes synthesized from scandium(III) perchlorate is provided below.

| Ligand (L) | Resulting Complex Formula | Role of Perchlorate (ClO₄⁻) | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (B87167) (DMSO) | Sc(DMSO)₆₃ | Non-coordinating counter-ion | rsc.org |

| N,N-dimethylformamide (DMF) | Sc(DMF)₆₃ | Non-coordinating counter-ion | rsc.org |

| Pyridine N-oxide | Sc(PyNO)₆₃ | Non-coordinating counter-ion | rsc.org |

| 2,2′-bipyridyl 1,1′-dioxide | Sc(L)₃₃ | Non-coordinating counter-ion | rsc.org |

| Triphenylphosphine oxide (TPPO) | Sc(TPPO)₄(ClO₄)₃ | Coordinating ligand | rsc.org |

Advanced Analytical and Characterization Techniques in Scandium 3+ ;triperchlorate;hydrate Research

Spectroscopic Methodologies for Complex Characterization

Spectroscopic techniques are fundamental in determining the coordination environment and bonding within scandium(3+);triperchlorate;hydrate (B1144303). Raman, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly insightful.

Near-infrared (NIR) and mid-infrared (Mid-IR) spectroscopy further characterize the compound, with features dominated by H₂O bands and vibrations of the tetrahedral ClO₄⁻ ion. nih.gov The vibrational bands are sensitive to the cation, with their positions shifting based on the cation's polarizing power. nih.gov For the perchlorate (B79767) ion, key IR vibrations include bands near 1100 cm⁻¹ and 620 cm⁻¹. nih.gov

Solid-state ⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy provides direct information about the scandium nucleus's local environment. researchgate.net For scandium compounds with octahedral coordination, ⁴⁵Sc NMR spectra are influenced by second-order quadrupolar perturbations, from which parameters like the quadrupolar coupling constant (χ) and isotropic chemical shifts (δᵢₛₒ) can be extracted. researchgate.net These parameters are highly sensitive to the symmetry of the scandium site.

Chromatographic Applications (e.g., Ion Chromatography for Trace Element Detection)

Chromatographic methods are extensively used for the separation and quantification of scandium from various matrices and for the analysis of impurities. carleton.edu Ion chromatography, in particular, is a key technique for detecting trace ionic species.

In the context of scandium perchlorate hydrate, ion chromatography can be used to determine the concentration of the Sc³⁺ cation and the ClO₄⁻ anion. More importantly, it serves as a powerful tool for quality control, enabling the detection and quantification of trace metal impurities. The separation is based on the differential interaction of ions with an ion-exchange resin. carleton.edu Hydrated and weakly complexed transition metals can be separated on a cation exchange column. thermofisher.com The selectivity is often enhanced by adding a chelating agent to the eluent, which forms complexes with the metal ions, altering their net charge and retention time. thermofisher.com

Other chromatographic techniques are also relevant. Reversed-phase ion-pair high-performance liquid chromatography (HPLC) has been successfully used for the determination of scandium in mineral samples after pre-column chelation. nih.gov Furthermore, extraction chromatography using specialized resins is a common method for separating scandium from other elements, including rare earths and titanium, which is crucial for applications requiring high-purity scandium compounds. tudelft.nlresearchgate.netosti.gov

Electrochemical Characterization in Solution-Based Systems (e.g., Battery Technology)

The electrochemical properties of scandium perchlorate hydrate are of interest for applications in areas like battery technology. Perchlorate-based electrolytes are often studied for non-aqueous batteries due to their ability to form stable surface films on electrodes. rsc.org

While research specifically detailing scandium perchlorate in modern battery systems is emerging, the electrochemical behavior of its constituent ions is known. The electrochemical stability of electrolytes containing sodium perchlorate (NaClO₄) has been investigated for sodium-ion batteries, indicating that the perchlorate anion can be part of a viable electrolyte system. rsc.orgresearchgate.net Studies on scandium in molten salt systems have characterized its deposition and dissolution behavior, providing insights into its redox properties. researchgate.net

For a potential application of scandium perchlorate hydrate as an electrolyte or electrolyte additive, key parameters would need to be characterized. These include its ionic conductivity, electrochemical stability window (the voltage range over which the electrolyte remains stable without being oxidized or reduced), and its compatibility with various electrode materials. Techniques like cyclic voltammetry and electrochemical impedance spectroscopy would be essential for this characterization.

Application of In-Situ and Operando Techniques

In-situ and operando techniques, which monitor materials under real-time operating conditions, are critical for understanding the dynamic processes involved in the synthesis and function of scandium complexes. nih.gov

For scandium(3+);triperchlorate;hydrate, these methods can provide unparalleled insights. For example, in-situ monitoring using synchrotron-based X-ray diffraction or luminescence spectroscopy can be used to follow the crystallization process from solution. nih.gov This allows researchers to observe the formation of intermediate species, the evolution of the crystal structure, and the influence of synthesis parameters (e.g., temperature, pH, concentration) on the final product. nih.gov

Similarly, operando spectroscopic techniques (e.g., Raman, IR) could be applied to study changes in the scandium coordination environment during an electrochemical process. If used in a battery, operando XRD could track structural changes in an electrode material that incorporates scandium, while operando Raman could monitor the formation and evolution of the solid-electrolyte interphase (SEI) layer, which is critical for battery performance and longevity. These advanced techniques bridge the gap between static characterization and dynamic functionality, providing a more complete understanding of the material's behavior.

Theoretical and Computational Investigations

Computational Approaches to Catalytic Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic reactions. escholarship.org These theoretical approaches provide detailed insights into reaction pathways, transition states, and the electronic structures of intermediates, which are often difficult or impossible to determine through experimental means alone. escholarship.org In the context of Lewis acid catalysis, computational studies can model the interaction between the catalyst and substrate, predict reaction barriers, and rationalize the observed selectivity and reactivity.

While specific DFT studies on the catalytic mechanisms of scandium(3+);triperchlorate;hydrate (B1144303) are not extensively available in the current body of scientific literature, the principles of computational investigation into Lewis acid catalysis are well-established. Such studies typically involve the following steps:

Modeling the Catalyst-Substrate Complex: The initial step involves the computational modeling of the interaction between the hydrated scandium(III) cation and the substrate molecule. The coordination of the substrate to the scandium ion, displacing one or more water molecules, is a critical event in the catalytic cycle. The geometry and electronic structure of this complex are optimized to find the most stable arrangement.

Mapping the Reaction Pathway: Once the initial complex is defined, the reaction pathway is explored to identify the transition states and intermediates. This involves calculating the potential energy surface of the reaction, which maps the energy of the system as a function of the geometric changes that occur as reactants are converted to products.

Analyzing Transition States: The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. Computational analysis of the transition state structure provides crucial information about the bond-breaking and bond-forming processes. Vibrational frequency calculations are performed to confirm that the identified structure is a true transition state (characterized by a single imaginary frequency).

Calculating Activation Energies: The energy difference between the reactant complex and the transition state determines the activation energy of the reaction. This calculated value can be correlated with experimentally observed reaction rates. Lower activation energies correspond to faster reactions.

Illustrative Data from a Hypothetical DFT Study

To illustrate the type of data generated from such computational investigations, the following hypothetical data tables are presented. These tables are based on plausible outcomes for a generic Lewis acid-catalyzed reaction and are not derived from actual published research on scandium(3+);triperchlorate;hydrate.

Table 1: Calculated Relative Energies for a Hypothetical Reaction Catalyzed by [Sc(H₂O)₆]³⁺

This table shows the calculated energies of the key species along a hypothetical reaction pathway. The energies are given relative to the separated reactants.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Substrate + [Sc(H₂O)₆]³⁺ | 0.0 |

| Pre-reaction Complex | Substrate coordinated to [Sc(H₂O)₆]³⁺ | -5.2 |

| Transition State | Highest energy point of the reaction | +15.8 |

| Intermediate | A stable species formed after the transition state | -2.5 |

| Product Complex | Product coordinated to [Sc(H₂O)₆]³⁺ | -10.1 |

| Products | Product + [Sc(H₂O)₆]³⁺ | -8.0 |

This is a hypothetical data table.

Table 2: Key Geometric Parameters of a Hypothetical Transition State

This table presents important bond lengths in the calculated transition state structure, indicating the extent of bond formation and cleavage.

| Bond | Bond Length (Å) | Description |

| Sc-O (substrate) | 2.15 | Bond between scandium and the coordinating oxygen of the substrate. |

| C-C (forming) | 1.98 | The new carbon-carbon bond being formed in the reaction. |

| C-O (breaking) | 1.45 | The carbon-oxygen bond in the substrate that is breaking. |

This is a hypothetical data table.

These computational approaches offer a powerful means to understand the fundamental aspects of catalysis by compounds like this compound. While specific studies on this compound are awaited, the established methodologies of computational chemistry hold great promise for future investigations into its catalytic mechanisms.

Future Research Directions and Emerging Areas

Exploration of Novel Coordination Environments for Scandium(III)

While the +3 oxidation state and 6-coordination are typical for scandium, research into novel coordination environments is a burgeoning field. wikipedia.org The exploration of different ligands and reaction conditions could lead to the synthesis of scandium complexes with unusual coordination numbers and geometries. For instance, studies have shown that scandium(III) can exhibit coordination numbers as high as nine or ten in certain nitrato-complexes. rsc.org The coordination environment of scandium(III) cations has been observed in an octahedral arrangement of six oxygen atoms within metal-organic frameworks. researchgate.net Furthermore, a rare 7-fold coordination of Sc³⁺ has been achieved using nitrogen and sulfur-containing ligands. nih.gov Understanding and controlling these coordination environments are crucial for designing new materials and catalysts with tailored properties. Future research could focus on employing a wider variety of sterically demanding and electronically diverse ligands to stabilize unconventional coordination geometries around the scandium(III) center.

Development of Advanced Catalytic Systems Based on Scandium(3+);triperchlorate;hydrate (B1144303)

Scandium compounds, including the perchlorate (B79767) salt, have demonstrated potential as Lewis acid catalysts in organic synthesis. ontosight.aialfachemic.com Scandium perchlorate has been identified as a superior Lewis acid compared to scandium triflate in certain reactions, such as the regioselective ring-opening of aziridine (B145994) carboxylates with indoles, leading to higher yields and better selectivity. thieme-connect.com The catalytic activity of scandium(III) triflate, a related compound, is well-documented in a variety of organic transformations, including acylation reactions. nih.govresearchgate.net

Future research is directed towards developing more advanced and efficient catalytic systems. This includes the design of chiral scandium catalysts for asymmetric synthesis, which is crucial for the pharmaceutical industry. alfachemic.com Additionally, immobilizing scandium perchlorate on solid supports could lead to the development of heterogeneous catalysts that are easily separable and recyclable, aligning with the principles of green chemistry. The investigation of synergistic effects between scandium perchlorate and other co-catalysts could also unlock new catalytic pathways and enhance reaction efficiency.

Integration into Next-Generation Functional Materials

The distinct optical, electrical, and magnetic properties of scandium-containing materials make them promising for applications in electronics, photonics, and advanced ceramics. ontosight.ai Scandium is known to stabilize or impart useful properties to host materials through a practice known as doping. americanelements.com For example, doping zirconium oxide with scandium oxide creates a low-temperature electrolyte for solid oxide fuel cells. americanelements.com

Future research will likely focus on integrating scandium(III) perchlorate as a precursor or a component in the synthesis of next-generation functional materials. This includes the development of:

Metal-Organic Frameworks (MOFs): The use of scandium ions in the formation of MOFs can create materials with high porosity and selectivity for specific applications, such as gas storage and separation. escholarship.org

Luminescent Materials: The incorporation of scandium into host lattices can lead to the development of novel phosphors for lighting and display technologies.

High-Performance Ceramics: Scandium oxide, derived from precursors like scandium perchlorate, can enhance the thermal stability and mechanical properties of ceramics used in aerospace and other demanding environments.

Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

A thorough understanding of the structure, bonding, and reactivity of scandium(III) perchlorate hydrate relies on the application of advanced analytical techniques. While techniques like X-ray diffraction have provided insights into its crystal structure and coordination in solution, there is a need for more sophisticated methods. acs.org

Future research should leverage a combination of advanced spectroscopic techniques and computational modeling to gain a deeper understanding of this compound. This includes:

Solid-State NMR Spectroscopy: To probe the local environment of the scandium nucleus and the surrounding ligands in the solid state.

Advanced X-ray Absorption Spectroscopy (XAS): To obtain detailed information about the electronic structure and coordination geometry of the scandium ion.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the structure, predict spectroscopic properties, and elucidate reaction mechanisms involving scandium perchlorate. These computational tools can complement experimental data and guide the design of new experiments.

Environmental and Green Chemistry Implications of Scandium(III) Perchlorate Research

The increasing focus on sustainable chemistry necessitates an evaluation of the environmental impact and green chemistry aspects of using scandium(III) perchlorate. Perchlorates, in general, are recognized as emerging environmental contaminants due to their potential to interfere with thyroid function. researchgate.net While research into catalytic perchlorate reduction exists, it often faces challenges such as catalyst deactivation. illinois.eduresearchgate.net

Future research in this area should address several key aspects:

Development of Greener Synthetic Routes: Exploring alternative, more environmentally friendly methods for the synthesis of scandium perchlorate and its derivatives that minimize the use of hazardous reagents and solvents. researchgate.net

Catalyst Recycling and Recovery: Investigating efficient methods for the recovery and reuse of scandium catalysts from reaction mixtures to reduce waste and improve economic viability. researchgate.net

Toxicity and Biodegradability Studies: Conducting comprehensive studies to assess the ecotoxicity and biodegradability of scandium perchlorate and its byproducts to understand its environmental fate and potential risks.

Alternative Lewis Acids: Continuing the search for and development of more benign and equally effective Lewis acid catalysts as alternatives to perchlorate-containing compounds.

By focusing on these future research directions, the scientific community can unlock the full potential of scandium(III) perchlorate hydrate while ensuring its application in a safe and sustainable manner.

Q & A

Q. What are the recommended methods for synthesizing scandium(3+) triperchlorate hydrate in a laboratory setting?

Scandium(3+) triperchlorate hydrate is typically synthesized by reacting scandium oxide (Sc₂O₃) with concentrated perchloric acid (HClO₄) under controlled conditions. A stoichiometric ratio of 1:6 (Sc₂O₃:HClO₄) is used, followed by gentle heating (60–80°C) to evaporate excess acid and promote crystallization. Hydration states are stabilized by maintaining a humid environment during synthesis. This method aligns with protocols for analogous rare-earth perchlorates, such as ytterbium(III) triperchlorate hydrate .

Q. Which characterization techniques are critical for confirming the structure and purity of scandium(3+) triperchlorate hydrate?

Key techniques include:

- X-ray diffraction (XRD): Resolves crystal structure and hydration state by comparing lattice parameters to databases (e.g., Shannon ionic radii for Sc³⁺ and ClO₄⁻ coordination ).

- Thermogravimetric analysis (TGA): Quantifies hydration water loss (e.g., mass loss at 100–200°C for bound H₂O) .

- FTIR spectroscopy: Identifies perchlorate anion vibrations (e.g., ν₃(Cl-O) at ~1100 cm⁻¹) and O-H stretches from hydrate .

- Elemental analysis: Validates stoichiometry via Sc:Cl:O ratios.

Q. How should scandium(3+) triperchlorate hydrate be stored to prevent decomposition or hygroscopicity?

Store in airtight containers under anhydrous conditions (e.g., desiccators with silica gel) at 4°C. Avoid exposure to organic solvents or reducing agents, as perchlorates are strong oxidizers. For aqueous solutions, maintain acidic pH (≤3) to inhibit hydrolysis, as demonstrated for scandium nitrate solutions .

Q. What safety protocols are essential when handling scandium(3+) triperchlorate hydrate?

- Use PPE (gloves, goggles, lab coat) due to perchlorate’s oxidizing hazards.

- Work in a fume hood to avoid inhalation of fine particles.

- Neutralize spills with sodium bicarbonate before disposal.

- Follow first-aid measures analogous to cadmium perchlorate hydrate protocols: rinse skin/eyes with water, seek medical attention if inhaled .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydration states of scandium(3+) triperchlorate?

Discrepancies in hydration (e.g., mono- vs. trihydrate) arise from synthesis conditions (humidity, temperature). To resolve:

- Perform TGA-DSC to measure stepwise water loss and correlate with crystallographic data (e.g., unit cell volumes in isotypic iridium(III) triperchlorate hydrate structures ).

- Use Karl Fischer titration for precise water content quantification.

- Compare ionic radii trends (Sc³⁺ vs. ClO₄⁻) to predict coordination geometry and hydration stability .

Q. What experimental strategies mitigate interference from perchlorate anions in spectroscopic analyses?

- Raman spectroscopy: Use 785 nm lasers to avoid fluorescence from ClO₄⁻.